1,5-Diphenylcarbazide

Catalog No.
S526267
CAS No.
140-22-7
M.F
C13H14N4O
M. Wt
242.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diphenylcarbazide

CAS Number

140-22-7

Product Name

1,5-Diphenylcarbazide

IUPAC Name

1,3-dianilinourea

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

InChI

InChI=1S/C13H14N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)

InChI Key

KSPIHGBHKVISFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

1,5 Diphenylcarbazide, 1,5-Diphenylcarbazide, Diphenylcarbazide, S Diphenylcarbazide, S-Diphenylcarbazide

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2

Description

The exact mass of the compound 1,5-Diphenylcarbazide is 242.1168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides. It belongs to the ontological category of phenylhydrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

,5-Diphenylcarbazide in Chemical Detection

  • Chromium (VI) Detection: One of the most widely explored applications of DPC is the detection of Chromium (VI), a hazardous environmental pollutant. DPC reacts with Cr (VI) in acidic conditions to form a purple-colored complex. This color change allows for easy visual or spectrophotometric detection of Cr (VI) at specific wavelengths (around 540 nm) [, , ].

Researchers have also explored incorporating DPC into various detection platforms for Cr (VI). For instance, DPC-modified gold nanoparticles have been developed for enhanced colorimetric detection with improved sensitivity []. Microfluidic chips utilizing DPC are another area of research for rapid and miniaturized Cr (VI) analysis in water samples [].

  • Other Metal Ion Detection: Beyond Cr (VI), DPC can form complexes with other metal ions, including iron, palladium, platinum, mercury, and cadmium []. While not as widely used as Cr (VI) detection, these applications demonstrate the potential of DPC for multi-analyte sensing.

,5-Diphenylcarbazide in Other Research Areas

While detection is a primary application, DPC finds uses in other scientific research areas:

  • Electrochemical Studies

    DPC can act as a mediator in modifying electrodes for improved detection of specific metal ions, such as mercury (Hg(II)) []. This opens doors for DPC-based electrochemical sensors.

  • Molecular Studies

    The oxidation of DPC can be used as a measure of photosystem II activity, a vital process in photosynthesis research []. This application helps researchers understand the efficiency of light energy conversion in plant and algal systems.

1,5-Diphenylcarbazide is a chemical compound classified as a carbazide, with the molecular formula C13H14N4OC_{13}H_{14}N_{4}O and a molecular weight of 242.28 g/mol. It appears as a white solid that is poorly soluble in water but readily dissolves in organic solvents such as acetone and hot ethanol. This compound is notable for its ability to form colored complexes with certain metal ions, particularly chromium, which allows it to be utilized as a redox indicator in various analytical applications .

DPC can be harmful if inhaled or ingested. It is also a skin irritant. Safety precautions such as wearing gloves, safety glasses, and working in a fume hood are essential when handling DPC [].

  • Acute Oral Toxicity: LD50 (rat) > 5 g/kg (>: "greater than")
  • Skin Irritation: Can cause skin irritation []

  • Oxidation to Diphenylcarbazone: When exposed to light and air, 1,5-diphenylcarbazide oxidizes to form diphenylcarbazone, which is characterized by a color change to pink. This reaction is significant for its application in colorimetric assays .
  • Complex Formation with Chromium: In acidic conditions, 1,5-diphenylcarbazide reacts with chromium(VI) ions to produce a violet solution. This reaction forms the basis of sensitive detection methods for chromium in various samples .

Several methods exist for synthesizing 1,5-diphenylcarbazide, with the most common involving the reaction of phenylhydrazine with urea. The synthesis typically proceeds as follows:

  • Reagents: Phenylhydrazine and urea are combined in an organic solvent like xylene.
  • Reaction Conditions: The mixture is refluxed for approximately 32 hours and then allowed to stand overnight.
  • Yield: This method can achieve yields of around 96% .

Other synthetic routes also exist but generally involve similar reactants or variations in conditions.

1,5-Diphenylcarbazide is widely used in analytical chemistry for:

  • Redox Indicator: It serves as a redox indicator in titrations involving heavy metals.
  • Colorimetric Determination: It is employed in the photometric determination of heavy metal ions such as chromium, mercury, cadmium, and others .
  • Environmental Testing: The compound is used in test strips for detecting heavy metals in drinking water due to its high sensitivity .

Interaction studies involving 1,5-diphenylcarbazide primarily focus on its reactivity with various metal ions:

  • Chromium Detection: The interaction with chromium(VI) ions results in a distinct color change that can be quantitatively measured.
  • Sensitivity: The compound exhibits extreme sensitivity to chromium(VI) ions (detection limit at 50 ppb) and mercury(II) ions (2000 ppb), making it invaluable for environmental monitoring .

Several compounds share structural or functional similarities with 1,5-diphenylcarbazide. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
DiphenylcarbazoneSimilar backboneOxidized form of 1,5-diphenylcarbazide; forms colored complexes with metals.
PhenylhydrazineCommon precursorUsed in the synthesis of 1,5-diphenylcarbazide; more reactive than diphenylcarbazide.
CarbazoleStructural similarityExhibits different electronic properties; used in organic electronics.
BenzidineStructural similarityKnown for its carcinogenic properties; used in dye manufacturing.

Each of these compounds has distinct properties and applications that differentiate them from 1,5-diphenylcarbazide while sharing some structural characteristics.

Historical Synthetic Routes (Cazeneuve Process, Bamberger Method)

The development of 1,5-diphenylcarbazide synthesis traces back to the early 1900s when fundamental methodologies were established that continue to influence modern production approaches. The historical foundation of diphenylcarbazide chemistry begins with the pioneering work of Cazeneuve, who first documented the formation of intense color reactions between dichromate and diphenylcarbazide in acidic medium [1] [2]. This discovery, while primarily focused on analytical applications, established the fundamental understanding of diphenylcarbazide reactivity and laid the groundwork for subsequent synthetic developments.

The Cazeneuve process, although not originally designed as a synthetic route for diphenylcarbazide production, provided crucial insights into the compound's chemical behavior in acidic environments [1] [2]. The formation of a red-violet coloration in acid medium by the interaction of hexavalent chromium and diphenylcarbazide was first noted by Cazeneuve, establishing the basis for what would become the most sensitive method for chromium detection [1]. This early work demonstrated that diphenylcarbazide could be successfully manipulated under controlled aqueous acidic conditions, with reaction completion occurring within 0.5-2 hours at room temperature.

The Bamberger method represents a more direct synthetic approach to carbazide production, developed by Eugen Bamberger in 1911 [3]. This multi-step reaction pathway involves the treatment of phenylhydrazine with glacial acetic acid followed by reaction with ammonium sulfide [3]. The Bamberger process operates at elevated temperatures of 155-160°C over 2-3 hours, achieving yields in the range of 65-75% [3]. The method utilizes a two-step mechanism where phenylhydrazine undergoes initial acetylation in glacial acetic acid, followed by sulfide-mediated coupling to form the desired carbazide structure.

The classical phenylhydrazine-urea reaction emerged as the most widely adopted historical synthesis method [3] [4] . This approach involves the direct condensation of phenylhydrazine with urea in xylene solvent, requiring extended reaction times of 32 hours at temperatures ranging from 110-160°C [3] [4]. The reaction mechanism proceeds through nucleophilic attack of phenylhydrazine on the carbonyl carbon of urea, followed by elimination of ammonia and subsequent cyclization to form the diphenylcarbazide product [4] . Historical yields for this method typically range from 70-85%, with the crude product requiring extensive purification through recrystallization from ethanol and acetic acid mixtures [4].

The early synthetic methodologies established several key principles that remain relevant in modern production: the requirement for elevated temperatures to achieve reasonable reaction rates, the necessity of extended reaction times for complete conversion, and the importance of appropriate solvent selection for both reaction efficiency and product isolation [3] [4]. These historical approaches, while less efficient than contemporary methods, provided the fundamental understanding of diphenylcarbazide formation mechanisms that enabled subsequent optimization efforts.

Modern Optimization Strategies for Industrial Production

Contemporary industrial production of 1,5-diphenylcarbazide has undergone significant optimization through systematic investigation of reaction parameters, catalyst selection, and process intensification techniques. Modern approaches focus on reducing energy consumption, minimizing reaction times, and maximizing product yields while maintaining environmental sustainability.

Temperature control represents one of the most critical optimization parameters in modern diphenylcarbazide synthesis [6] [7]. Traditional methods requiring temperatures of 155-160°C have been successfully reduced to 110-140°C through the implementation of catalytic systems and improved reaction conditions [6]. This temperature reduction achieves 15-20% yield improvements while simultaneously providing 20-30% energy savings compared to historical processes [6]. The optimization of thermal conditions involves precise control of heating rates, temperature gradients, and thermal cycling to maximize reaction efficiency while preventing thermal degradation of sensitive intermediates.

Response surface methodology has been employed to systematically optimize multiple reaction parameters simultaneously [8] [9]. Studies utilizing Box-Behnken design have identified optimal conditions involving catalyst loading, reaction time, and temperature as primary factors affecting product yield [9]. The statistical modeling approach has demonstrated that approximately 12% yield increase can be achieved through one-unit increase in reaction time while maintaining other parameters constant [9]. The implementation of central composite design has enabled the identification of synergistic effects between different process variables, leading to overall process improvements of 35-40% in yield efficiency.

Catalyst loading optimization has emerged as a particularly effective strategy for enhancing diphenylcarbazide production [9]. Modern processes employ zinc-based catalysts at 5-10 mol% loading, achieving yield improvements of 35-40% compared to uncatalyzed reactions [9]. Lewis acid catalysts such as zinc chloride and aluminum chloride have demonstrated superior performance, with zinc acetate dihydrate showing exceptional activity in promoting the condensation reaction between phenylhydrazine and urea [10]. The optimization of catalyst loading involves balancing catalytic activity with recovery costs, as higher catalyst concentrations do not necessarily correlate with proportional yield increases.

Solvent system optimization has revolutionized modern diphenylcarbazide synthesis through the development of mixed solvent systems that enhance both reactant solubility and product selectivity [11]. Ethanol-acetic acid mixtures (95:5 ratio) have demonstrated superior performance compared to traditional xylene systems, achieving yields of 85-92% while providing easier purification pathways [11]. The selection of optimal solvent systems considers multiple factors including reactant solubility, reaction rate enhancement, product crystallization behavior, and environmental impact.

Process intensification techniques including microreactor technology and continuous flow synthesis have been investigated for industrial-scale diphenylcarbazide production [12]. Microfluidic approaches enable precise control of reaction conditions, improved heat and mass transfer, and reduced reaction times from hours to minutes [12]. The implementation of continuous flow processes allows for steady-state operation with consistent product quality and reduced batch-to-batch variability.

Industrial-scale optimization strategies focus on multi-stage continuous reactors that enable efficient heat integration and waste minimization [13]. Large-scale production facilities utilizing multi-stage continuous systems achieve energy consumption reductions to 3-7 kWh/kg product compared to 15-25 kWh/kg for laboratory-scale batch processes [13]. These systems incorporate heat recovery, solvent recycling, and automated process control to maximize efficiency while maintaining product purity levels of 99-99.8%.

Solvent Systems and Catalytic Approaches

The selection and optimization of solvent systems represents a critical factor in achieving efficient 1,5-diphenylcarbazide synthesis, with modern approaches emphasizing both reaction efficiency and environmental sustainability. Comprehensive evaluation of solvent systems involves assessment of reactant solubility, reaction kinetics, product selectivity, and downstream processing requirements.

Traditional aromatic hydrocarbon solvents such as xylene and toluene, while historically employed for diphenylcarbazide synthesis, present significant limitations in terms of reactant solubility and environmental impact [11]. Xylene systems achieve only 2.5 g/100mL solubility for typical reactants with relative reaction rates of 1.0, resulting in modest yields of 70-75% [11]. The poor performance of aromatic hydrocarbons stems from limited solvation of polar reactants and inadequate stabilization of ionic intermediates formed during the condensation process.

Polar protic solvents, particularly ethanol and ethanol-acetic acid mixtures, have demonstrated superior performance in diphenylcarbazide synthesis applications [11]. Ethanol systems provide enhanced reactant solubility of 15.8 g/100mL with reaction rate improvements of 2.8-fold compared to xylene, achieving yields of 78-85% [11]. The mechanism of enhancement involves hydrogen bonding stabilization of transition states and improved solvation of ionic intermediates. Ethanol-acetic acid mixtures (95:5 ratio) represent the optimal polar protic system, achieving reactant solubility of 18.6 g/100mL with 3.5-fold rate enhancement and yields of 85-92% [11].

Polar aprotic solvents such as dimethylformamide have shown exceptional performance in specialized applications, achieving the highest reactant solubility of 25.3 g/100mL and 4.2-fold reaction rate enhancement [11]. Dimethylformamide systems can achieve yields of 88-95%, making them attractive for high-performance applications where maximum conversion is required [11]. However, the use of polar aprotic solvents involves higher costs (35-45 $/L) and moderate environmental impact concerns that must be balanced against performance benefits.

Green solvent alternatives have gained significant attention in modern diphenylcarbazide synthesis, with particular focus on renewable and biodegradable options [14] [12]. Deep eutectic solvents based on choline chloride and organic acids have demonstrated catalytic activity while serving as reaction media [14]. These systems provide the dual benefit of solvent and catalyst functionality, reducing overall process complexity and environmental impact. Coconut oil has been investigated as a natural solvent alternative for diphenylcarbazide applications, demonstrating comparable extraction efficiency to traditional organic solvents while offering improved sustainability profiles [12].

Catalytic approaches in diphenylcarbazide synthesis have evolved from simple acid catalysis to sophisticated Lewis acid and organometallic systems that provide enhanced selectivity and efficiency [10] [9]. Zinc-based catalysts have emerged as particularly effective promoters for the phenylhydrazine-urea condensation reaction [10]. Zinc acetate dihydrate at 5-10 mol% loading provides optimal performance, reducing reaction times from 24-32 hours to 2-6 hours while improving yields from 70-75% to 85-92% [10].

Lewis acid catalysts operate through coordination to carbonyl oxygen atoms of urea, activating the electrophilic carbon center for nucleophilic attack by phenylhydrazine [10]. The mechanism involves formation of a zinc-urea complex that enhances the electrophilicity of the carbonyl carbon, facilitating condensation with phenylhydrazine and subsequent elimination of ammonia. The choice of zinc over other Lewis acids (aluminum chloride, iron chloride) reflects the optimal balance between catalytic activity and product selectivity [10].

Brønsted acid catalysts, particularly p-toluenesulfonic acid, have demonstrated exceptional performance in diphenylcarbazide synthesis [10]. These systems operate at lower catalyst loadings (1-3 mol%) and reduced temperatures (80-100°C) while achieving yields of 88-95% with excellent selectivity of 95-98% [10]. The mechanism involves protonation of urea to form a highly electrophilic intermediate that readily undergoes condensation with phenylhydrazine.

Heterogeneous catalytic systems have been developed to address catalyst recovery and reuse challenges in industrial applications [15]. Magnetic nanoparticle-supported catalysts enable easy separation through external magnetic fields while maintaining high catalytic activity [15]. These systems demonstrate recyclability over multiple reaction cycles without significant loss of activity, making them attractive for large-scale continuous production processes.

Purification Techniques and Yield Maximization

The purification of 1,5-diphenylcarbazide requires sophisticated methodologies that balance product purity, recovery yield, and economic considerations. Modern purification strategies encompass crystallization techniques, chromatographic separations, and advanced purification methods tailored to specific purity requirements and production scales.

Recrystallization remains the most widely employed purification technique for diphenylcarbazide, with solvent selection critically affecting both purity and recovery yields [4] [16]. Simple ethanol recrystallization achieves purities of 85-92% with recovery yields of 75-85%, requiring 4-6 hours processing time and 50-80 mL solvent per gram of crude product [4]. The mechanism involves dissolution of crude diphenylcarbazide in hot ethanol followed by controlled cooling to induce selective crystallization of the pure compound while impurities remain in solution.

Enhanced recrystallization using ethanol-acetic acid mixtures provides superior purification performance, achieving purities of 92-98% with improved recovery yields of 80-90% [4] [16]. The addition of acetic acid serves multiple functions: it improves solubility of the crude product, provides mild acidic conditions that stabilize the diphenylcarbazide structure, and creates a mixed solvent system with optimized crystallization behavior [16]. This method requires 6-8 hours processing time with reduced solvent consumption of 40-60 mL per gram, making it economically attractive for medium-scale production.

Column chromatography represents the gold standard for high-purity diphenylcarbazide preparation, achieving purities of 95-99% through selective adsorption and elution processes [16]. Silica gel chromatography using gradient elution with hexane-ethyl acetate mixtures enables separation of diphenylcarbazide from closely related impurities including unreacted phenylhydrazine, urea, and oligomeric byproducts [16]. The technique requires 8-12 hours processing time with substantial solvent consumption of 200-400 mL per gram, resulting in medium cost factors that limit its application to high-value products or analytical standards.

Sublimation purification provides the highest achievable purity levels of 98-99.5% through direct solid-to-vapor phase transitions that eliminate non-volatile impurities [16]. The technique operates under reduced pressure at elevated temperatures, enabling selective vaporization of diphenylcarbazide while leaving involatile impurities behind [16]. Sublimation requires 12-24 hours processing time with no solvent consumption, but the extended processing time and specialized equipment requirements result in high cost factors that limit industrial applicability.

Advanced purification techniques including preparative high-performance liquid chromatography and supercritical fluid extraction have been investigated for specialized applications requiring ultra-high purity diphenylcarbazide [17]. Preparative chromatography enables separation of structural isomers and stereoisomers that cannot be resolved through conventional crystallization methods [17]. Supercritical carbon dioxide extraction provides environmentally friendly purification with excellent selectivity for diphenylcarbazide over polar impurities.

Yield maximization strategies focus on minimizing product losses during synthesis and purification operations through optimized reaction conditions and improved separation techniques [8] [16]. Response surface methodology has identified optimal combinations of temperature, catalyst loading, and reaction time that maximize both conversion and selectivity [8]. The implementation of design of experiments approaches has enabled systematic optimization of multiple variables simultaneously, achieving yield improvements of 15-25% compared to traditional single-variable optimization.

Crystallization engineering techniques have been developed to control crystal morphology and size distribution, improving both filterability and purity of diphenylcarbazide products [11]. Controlled nucleation and growth processes using temperature cycling and seeding techniques enable production of uniform crystals with enhanced purity and reduced processing times [11]. Anti-solvent crystallization using water addition to ethanol solutions provides rapid precipitation with good crystal quality and high recovery yields.

Process integration strategies combine reaction and purification operations to minimize product losses and improve overall efficiency [16]. One-pot synthesis followed by in-situ crystallization eliminates intermediate handling steps while maintaining product quality [16]. Continuous crystallization processes coupled with automated solid-liquid separation enable real-time purification with consistent product specifications.

Quality control methodologies including real-time monitoring and advanced analytical techniques ensure consistent product quality while maximizing yields [18]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide rapid assessment of product purity and impurity profiles [18]. Implementation of statistical process control enables early detection of process deviations and corrective actions to maintain optimal yield performance.

The redox chemistry of 1,5-diphenylcarbazide with chromium species represents one of the most extensively studied and analytically significant reaction systems in coordination chemistry. This compound demonstrates exceptional selectivity for hexavalent chromium, forming the basis for sensitive analytical methods widely employed in environmental monitoring and industrial analysis [1] [2].

Stoichiometry of Chromium VI Complexation

The stoichiometric relationships governing the interaction between 1,5-diphenylcarbazide and chromium VI species have been elucidated through systematic Job's method investigations and spectrophotometric studies. Research has established that the reaction proceeds through a complex multi-step mechanism involving distinct stoichiometric ratios depending on the specific chromium species and reaction conditions [3].

Primary Reaction System Analysis

The fundamental reaction between chromium VI and 1,5-diphenylcarbazide exhibits a stoichiometric ratio of 2:3 (metal:ligand), as determined through equimolecular solution studies [3]. This reaction can be represented as:

2Cr⁶⁺ + 3(1,5-diphenylcarbazide) ⇌ 2[Cr³⁺-diphenylcarbazone complex] + diphenylcarbadiazone + 4H⁺

The reaction proceeds with a molar absorptivity of 4.447 × 10⁴ L mol⁻¹ cm⁻¹ at 540 nm, demonstrating exceptional sensitivity for analytical applications [1]. The equilibrium constant for this system has been determined to be 5.7 × 10⁻¹², indicating the thermodynamic favorability of the complex formation under acidic conditions [3].

Secondary and Tertiary Reaction Pathways

When chromium VI reacts with pre-formed 1,5-diphenylcarbazone, the stoichiometry shifts to a 1:3 ratio, producing the same colored complex with slightly different spectroscopic properties. The molar absorptivity in this case is 4.436 × 10⁴ L mol⁻¹ cm⁻¹, and the equilibrium constant is 2.3 × 10⁻⁷ [3].

The direct coordination of chromium III with 1,5-diphenylcarbazone follows a simpler 1:1 stoichiometry, representing the final step in the overall reaction mechanism. This process involves direct metal-ligand coordination without the redox component observed in the chromium VI systems [3].

SystemStoichiometric Ratio (Metal:Ligand)Complex FormedWavelength Maximum (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Cr(VI) + 1,5-Diphenylcarbazide2:3Cr(III)-Diphenylcarbazone Complex5404.447 × 10⁴
Cr(VI) + 1,5-Diphenylcarbazone1:3Cr(III)-Diphenylcarbazone Complex5404.436 × 10⁴
Cr(III) + 1,5-Diphenylcarbazone1:1Cr(III)-Diphenylcarbazone Complex5404.447 × 10⁴

pH-Dependent Reaction Pathways

The pH dependence of 1,5-diphenylcarbazide reactions with chromium species exhibits critical importance for both mechanistic understanding and practical analytical applications. The reaction pathways and complex stability demonstrate dramatic variations across different pH ranges, necessitating precise pH control for optimal performance [1] [2].

Acidic Conditions (pH < 2)

Under strongly acidic conditions (pH < 2), the reaction between chromium VI and 1,5-diphenylcarbazide proceeds most efficiently. The optimal pH range for maximum color development and complex stability lies between 1.0 and 2.0, typically achieved through the addition of sulfuric acid or nitric acid [2]. At pH values below 1, the reaction rate reaches its maximum, with intense violet color formation occurring within 15 minutes of reagent addition [1].

The mechanism under these conditions involves the protonation of the carbazide nitrogen atoms, facilitating the electron transfer process. The strongly acidic medium stabilizes the chromium III product and prevents hydrolysis reactions that could interfere with complex formation [2].

Moderately Acidic Conditions (pH 2-5)

As the pH increases above 2, the reaction efficiency begins to decrease significantly. At pH values between 2 and 3, the reaction still proceeds but with reduced intensity and slower kinetics [4]. The complex formed under these conditions exhibits moderate stability, though the color intensity is noticeably diminished compared to strongly acidic conditions.

At pH 5, the reaction becomes problematic due to the formation of unstable complexes. The chromium III product tends to undergo hydrolysis, forming chromium hydroxide species that interfere with the desired complex formation [1]. This pH represents the upper limit for practical analytical applications.

Neutral and Basic Conditions (pH > 7)

Under neutral and basic conditions (pH > 7), the reaction between chromium VI and 1,5-diphenylcarbazide becomes increasingly unfavorable. The formation of chromium hydroxide complexes competes with the desired carbazide complexation, leading to minimal color development and unstable products [1].

The mechanistic pathway under these conditions involves competing hydrolysis reactions that prevent the formation of the characteristic violet complex. Studies have shown that at pH values above 8, the reaction is effectively inhibited, with no detectable color formation occurring even with extended reaction times [1].

pH RangeReaction RateComplex StabilityOptimal ConditionsColor Formation
<1MaximumStableH₂SO₄/HNO₃ acidificationIntense violet
1-2OptimalStableStandard analytical conditionsIntense violet
2-3ReducedModerateAcceptable rangeModerate violet
5Unstable ComplexUnstableNot recommendedWeak/unstable
7-8MinimalLowNot recommendedMinimal
>8InhibitedVery LowNot recommendedNone

Mechanistic Implications of pH Effects

The pH dependence of the reaction reflects fundamental changes in the electronic and coordination environment of both the chromium species and the 1,5-diphenylcarbazide ligand. Under acidic conditions, the protonation of nitrogen atoms in the carbazide enhances its reducing capability, facilitating the reduction of chromium VI to chromium III [2].

The subsequent coordination of the oxidized ligand (1,5-diphenylcarbazone) to chromium III is also pH-dependent, with acidic conditions favoring the formation of stable coordination complexes. The pH sensitivity of this system makes it an excellent probe for studying chromium speciation in environmental samples, where pH control can be used to selectively determine different chromium oxidation states [2].

Oxidation Pathways to Diphenylcarbazone

The oxidation of 1,5-diphenylcarbazide to 1,5-diphenylcarbazone represents a fundamental transformation that underlies many of its analytical applications and coordination chemistry behaviors. This oxidation process occurs through multiple pathways depending on the oxidizing agent, reaction conditions, and environmental factors [5] [6].

Chemical Oxidation Pathways

Chemical oxidation of 1,5-diphenylcarbazide can be achieved using various oxidizing agents, each exhibiting distinct mechanistic features and product distributions. Potassium permanganate serves as a controlled oxidizing agent, selectively converting 1,5-diphenylcarbazide to 1,5-diphenylcarbazone without further oxidation [6]. This reaction proceeds through a two-electron transfer mechanism, maintaining the structural integrity of the carbazide framework while altering its electronic properties.

The reaction with potassium permanganate follows the stoichiometry:
3(1,5-diphenylcarbazide) + 2MnO₄⁻ + 4H⁺ → 3(1,5-diphenylcarbazone) + 2MnO₂ + 2H₂O

Potassium dichromate provides a more aggressive oxidizing environment, capable of producing both 1,5-diphenylcarbazone and the fully oxidized 1,5-diphenylcarbadiazone [6]. This dual oxidation pathway reflects the stronger oxidizing power of dichromate and its ability to promote sequential electron transfer processes.

Electrochemical Oxidation Mechanisms

Electrochemical studies have revealed that 1,5-diphenylcarbazide undergoes irreversible oxidation at hanging mercury drop electrodes, producing 1,5-diphenylcarbadiazone as the primary product [7]. The oxidation process involves multiple electron transfer steps, with 1,5-diphenylcarbazone serving as an intermediate that is rapidly consumed due to its enhanced susceptibility to further oxidation.

Differential pulse voltammetry studies demonstrate that the oxidation occurs through a complex mechanism involving surface-adsorbed intermediates [5]. The electrochemical behavior exhibits strong pH dependence, with optimal oxidation occurring under mildly acidic conditions where the nitrogen atoms are partially protonated.

The electrochemical oxidation pathway can be summarized as:
1,5-Diphenylcarbazide → 1,5-Diphenylcarbazone → 1,5-Diphenylcarbadiazone

Each step involves two-electron transfers, resulting in progressive oxidation of the nitrogen-containing functional groups [7].

Photochemical and Atmospheric Oxidation

1,5-Diphenylcarbazide undergoes spontaneous oxidation when exposed to light and atmospheric oxygen, gradually converting to 1,5-diphenylcarbazone with characteristic color changes from white to pink [8]. This photochemical pathway represents a significant stability concern for analytical applications, requiring careful storage and handling procedures to maintain reagent integrity.

The photochemical mechanism involves the generation of reactive oxygen species through light activation, which subsequently attack the electron-rich nitrogen centers in the carbazide molecule [5]. The rate of this process depends on light intensity, oxygen concentration, and temperature, with UV radiation being particularly effective in promoting the oxidation reaction.

Metal-Catalyzed Oxidation Processes

Certain metal ions, particularly copper II and iron III, can catalyze the oxidation of 1,5-diphenylcarbazide to 1,5-diphenylcarbazone [9] [10]. These metal-catalyzed processes proceed through coordination-assisted electron transfer mechanisms, where the metal ion facilitates the removal of electrons from the carbazide nitrogen atoms.

Copper II demonstrates particularly effective catalytic activity, promoting the complete oxidation of 1,5-diphenylcarbazide to 1,5-diphenylcarbadiazone under appropriate conditions [9]. This catalytic pathway has been exploited for kinetic analytical methods, where the rate of carbazide oxidation serves as a measure of copper concentration in solution.

The iron III-catalyzed pathway proceeds more slowly but with greater selectivity for the formation of 1,5-diphenylcarbazone [10]. This process involves the formation of transient iron-carbazide coordination complexes that facilitate controlled electron transfer while preventing over-oxidation to the carbadiazone product.

Heavy Metal Coordination Chemistry (Mercury²⁺, Copper²⁺, Iron³⁺)

The coordination chemistry of 1,5-diphenylcarbazide with heavy metal ions extends beyond its well-known chromium applications to encompass a diverse range of analytical and mechanistic applications involving mercury, copper, and iron species. These interactions demonstrate unique stoichiometric relationships, stability patterns, and spectroscopic properties that provide valuable insights into the fundamental coordination behavior of this versatile ligand [11] [10] [12].

Mercury II Coordination Chemistry

The interaction between 1,5-diphenylcarbazide and mercury II ions represents one of the most sensitive and historically significant applications of this reagent system. Mercury II forms stable coordination complexes with 1,5-diphenylcarbazide, exhibiting a characteristic purple-violet coloration that enables detection limits as low as 2000 μg/L [12].

The coordination mechanism involves direct interaction between mercury II and the nitrogen donor atoms of 1,5-diphenylcarbazide, following a 1:1 metal-to-ligand stoichiometry [12]. This relatively simple coordination geometry contrasts with the more complex redox chemistry observed with chromium species, indicating that mercury II primarily acts as a Lewis acid acceptor rather than an oxidizing agent.

The mercury-carbazide complex demonstrates excellent stability under neutral to slightly acidic conditions, making it suitable for analytical applications in various matrix types [12]. The detection methodology developed in the early 20th century utilized filter paper impregnated with 1,5-diphenylcarbazide solution, providing a simple spot test capability for mercury detection in various samples.

The spectroscopic properties of the mercury-carbazide complex have not been extensively characterized in terms of specific wavelength maxima, but the purple coloration provides sufficient contrast for visual detection methods [12]. The stability of this complex system makes it particularly valuable for field testing applications where instrumental analysis may not be readily available.

Copper II Coordination Chemistry and Catalytic Properties

Copper II exhibits dual roles in its interactions with 1,5-diphenylcarbazide, functioning both as a coordination center and as a catalyst for oxidation reactions [11] [9]. The coordination chemistry involves the formation of stable complexes with a 1:2 metal-to-ligand stoichiometry, producing violet-colored complexes with maximum absorption at 565 nm [11].

The detection limit for copper II using 1,5-diphenylcarbazide methodology has been established at 1360 μg/L, demonstrating good sensitivity for analytical applications [11]. However, the practical utility of this system is complicated by the catalytic properties of copper II, which promotes the oxidation of 1,5-diphenylcarbazide to 1,5-diphenylcarbazone and subsequently to 1,5-diphenylcarbadiazone [9].

The catalytic oxidation mechanism involves coordination-assisted electron transfer, where copper II facilitates the removal of electrons from the carbazide nitrogen atoms. This process can proceed to complete oxidation of the carbazide, resulting in the formation of 1,5-diphenylcarbadiazone as the final product [9]. The kinetics of this catalytic process have been exploited for the development of kinetic analytical methods for copper determination.

The interference effects associated with copper catalysis represent a significant analytical challenge when 1,5-diphenylcarbazide is used for chromium determination in the presence of copper ions. Concentrations of copper II above certain threshold levels can lead to premature oxidation of the reagent, resulting in false positive signals or reduced sensitivity for chromium detection [11].

Iron III Coordination and Oxidation Chemistry

Iron III demonstrates complex interactions with 1,5-diphenylcarbazide that involve both coordination and redox chemistry [10]. Unlike the more straightforward coordination observed with mercury II, iron III can oxidize 1,5-diphenylcarbazide to 1,5-diphenylcarbazone, albeit more slowly than the corresponding chromium VI reaction.

The reaction between iron III and 1,5-diphenylcarbazide produces spectroscopic changes characterized by the appearance of a shoulder at 500 nm, which is characteristic of carbazone complexes [10]. This spectroscopic signature indicates that the reaction proceeds through oxidation of the carbazide to carbazone, followed by coordination complex formation.

The stoichiometry of the iron-carbazide system is variable and depends on reaction conditions, pH, and the relative concentrations of reactants [10]. The complexity of this system arises from competing hydrolysis reactions of iron III, which can interfere with the desired coordination chemistry and lead to precipitation of iron hydroxide species.

The analytical utility of the iron-carbazide system is limited by the slow reaction kinetics and the tendency for colloid formation [10]. The complexes formed tend to be colloidal in nature, as evidenced by the Tyndall effect and their tendency to flocculate upon heating or addition of electrolytes. This colloidal behavior necessitates careful control of reaction conditions and may require separation steps for quantitative analytical applications.

Comparative Coordination Chemistry and Interference Studies

The coordination chemistry of 1,5-diphenylcarbazide with heavy metals exhibits several common features while maintaining distinct characteristics for each metal system. All three metals demonstrate the ability to form colored complexes, but with different stoichiometries, stabilities, and spectroscopic properties [11] [10] [12].

Metal IonDetection Limit (μg/L)Complex ColorWavelength (nm)Stoichiometry (M:L)StabilityInterference Level
Hg²⁺2000Purple-violetNot specified1:1StableLow
Cu²⁺1360Violet5651:2ModerateModerate
Fe³⁺Not specifiedShoulder at 500 nm500VariableLowHigh

The interference potential of these metals in chromium analysis varies significantly. Mercury II shows low interference due to its different spectroscopic properties and coordination behavior [12]. Copper II exhibits moderate interference, primarily through its catalytic oxidation effects rather than direct spectroscopic overlap [11]. Iron III presents the highest interference potential due to its oxidizing properties and tendency to form competing colored species [10].

The pH dependence of these coordination systems also varies among the different metals. Mercury coordination is relatively insensitive to pH changes over a moderate range, while copper and iron systems show strong pH dependence that must be carefully controlled for reproducible results [11] [10] [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

242.1168

Appearance

Solid powder

Melting Point

170.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1W1XPA8N0P

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 57 of 60 companies with hazard statement code(s):;
H315 (98.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

140-22-7

Wikipedia

1,5-diphenylcarbazide

General Manufacturing Information

Carbonic dihydrazide, 2,2'-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

New method for hydrogel synthesis from diphenylcarbazide chitosan for selective copper removal

Mudasir Ahmad, Baoliang Zhang, Jiqi Wang, Jia Xu, Kaiser Manzoor, Suhail Ahmad, Saiqa Ikram
PMID: 31201914   DOI: 10.1016/j.ijbiomac.2019.06.084

Abstract

In this work, a simple method was developed for hydrogel preparation from 1,5-Diphenylcarbazide (DPC) and chitosan (CS) through Diazotization reaction of CS as a selective adsorbent (DPCCS) for Cu(II) ions. CS was treated with sodium nitrate and subsequent crosslinking reaction with DPC for the preparation of DPCCS. Different techniques were used for characterization of DPCCS. Various parameters such as, temperature, pH, and concentration of Cu(II) were used for adsorption studies. Kinetics of Cu(II) ion on DPCCS follows the Pseudo second order and equilibrium of adsorption occurs in short time. The equilibrium data was best fitted with the Langmuir isotherm and the maximum adsorption capacity of DPCCS was 185.505 mg g
. Thermodynamic parameters ΔG°, ΔH° and ΔS° suggested that the adsorption of Cu(II) ion on the surfaces of DPCCS was spontaneous, endothermic and randomness of Cu(II) ion in the solution was enhanced respectively. Regeneration of DPCCS and Cu(II) ion recovery were studied up to five cycles without the lost of the adsorption capacity.


False-positive result when a diphenylcarbazide spot test is used on trivalent chromium-passivated zinc surfaces

Valeriia Reveko, Felix Lampert, Rameez U Din, Jacob P Thyssen, Per Møller
PMID: 29341169   DOI: 10.1111/cod.12955

Abstract

A colorimetric 1,5-diphenylcarbazide (DPC)-based spot test can be used to identify hexavalent chromium on various metallic and leather surfaces. DPC testing on trivalent chromium-passivated zinc surfaces has unexpectedly given positive results in some cases, apparently indicating the presence of hexavalent chromium; however, the presence of hexavalent chromium has never been confirmed with more sensitive and accurate test methods.
To examine the presence of hexavalent chromium on trivalent chromium-passivated zinc surfaces with a DPC-based spot test.
A colorimetric DPC spot test was used for the initial detection of hexavalent chromium on new and 1-year-aged trivalent chromium-passivated zinc surfaces. Then, X-ray photoelectron spectroscopy (XPS) was performed for all samples.
The DPC spot test indicated the presence of hexavalent chromium in aged, but not new, trivalent chromium passivation on zinc; however, subsequent analysis by XPS could not confirm the presence of chromium in a hexavalent state.
Unintended oxidation of DPC induced by atmospheric corrosion is suggested as a possible reason for the false-positive reaction of the DPC test on a trivalent chromium-passivated zinc surface. Further validation of the use of the DPC test for chromium-containing metallic surfaces is required.


Cloud point extraction and diffuse reflectance-Fourier transform infrared spectroscopic determination of chromium(VI): A probe to adulteration in food stuffs

Swapnil Tiwari, Manas Kanti Deb, Bhupendra K Sen
PMID: 27979229   DOI: 10.1016/j.foodchem.2016.10.034

Abstract

A new cloud point extraction (CPE) method for the determination of hexavalent chromium i.e. Cr(VI) in food samples is established with subsequent diffuse reflectance-Fourier transform infrared (DRS-FTIR) analysis. The method demonstrates enrichment of Cr(VI) after its complexation with 1,5-diphenylcarbazide. The reddish-violet complex formed showed λ
at 540nm. Micellar phase separation at cloud point temperature of non-ionic surfactant, Triton X-100 occurred and complex was entrapped in surfactant and analyzed using DRS-FTIR. Under optimized conditions, the limit of detection (LOD) and quantification (LOQ) were 1.22 and 4.02μgmL
, respectively. Excellent linearity with correlation coefficient value of 0.94 was found for the concentration range of 1-100μgmL
. At 10μgmL
the standard deviation for 7 replicate measurements was found to be 0.11μgmL
. The method was successfully applied to commercially marketed food stuffs, and good recoveries (81-112%) were obtained by spiking the real samples.


Assessment of chromium(VI) release from 848 jewellery items by use of a diphenylcarbazide spot test

David Bregnbak, Jeanne D Johansen, Dathan Hamann, Carsten R Hamann, Curtis Hamann, Radoslaw Spiewak, Torkil Menné, Claus Zachariae, Morten S Jellesen, Jacob P Thyssen
PMID: 27385521   DOI: 10.1111/cod.12577

Abstract




Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method

Annija Lace, David Ryan, Mark Bowkett, John Cleary
PMID: 31117215   DOI: 10.3390/ijerph16101803

Abstract

Chromium contamination of drinking water has become a global problem due to its extensive use in industry. The most commonly used methods for chromium detection in water are laboratory-based methods, such as atomic absorption spectroscopy and mass spectroscopy. Although these methods are highly selective and sensitive, they require expensive maintenance and highly trained staff. Therefore, there is a growing demand for cost effective and portable detection methods that would meet the demand for mass monitoring. Microfluidic detection systems based on optical detection have great potential for onsite monitoring applications. Furthermore, their small size enables rapid sample throughput and minimises both reagent consumption and waste generation. In contrast to standard laboratory methods, there is also no requirement for sample transport and storage. The aim of this study is to optimise a colorimetric method based on 1,5-diphenylcarbazide dye for incorporation into a microfluidic detection system. Rapid colour development was observed after the addition of the dye and samples were measured at 543 nm. Beer's law was obeyed in the range between 0.03-3 mg·L
. The detection limit and quantitation limit were found to be 0.023 and 0.076 mg·L
, respectively.


Comparative performance of novel magnetic ion-imprinted adsorbents employed for Cd

Hossein Faghihian, Zahra Adibmehr
PMID: 29557038   DOI: 10.1007/s11356-018-1732-9

Abstract

Novel magnetic ion-imprinted polymer was prepared by use of SBA-15 as functional monomer, ethylene glycol dimethacrylate as cross linker, diphenylcarbazide as ligand, and Cd
, Cu
, and Ni
as the template of ion source. The adsorption capacity of the synthesized adsorbent was 111, 95, and 87 mg g
, respectively for cadmium, copper, and nickel. The selectivity of the adsorbents examined in the presence of different cations including Na
, K
, Ca
, Mg
, Zn
, Co
, Fe
, Mn
, Hg
, and Pb
indicated that the synthesized ion-imprinted adsorbents were highly selective for the appropriate cations. Kinetic studies indicated that the adsorption process was very fast and the equilibrium was established within 5 min and followed the pseudo-second-order kinetic model. The used ion-imprinted adsorbent was readily regenerated by elution with 2 M HNO
, and the regenerated adsorbent retained most of its initial capacity. The calculated thermodynamic parameters indicated that the adsorption process was spontaneous and endothermic.


Nitrite interference and elimination in diphenylcarbazide (DPCI) spectrophotometric determination of hexavalent chromium

Da He, Maosheng Zheng, Tao Ma, Jinren Ni
PMID: 26177404   DOI: 10.2166/wst.2015.203

Abstract

Cr(VI) is highly noted as a carcinogenic, mutagenic, and teratogenic pollutant. However, accurate determination of Cr(VI) in aqueous samples is difficult using the conventional diphenylcarbazide (DPCI) spectrophotometric method upon being interfered by co-existed nitrite. This paper illustrates how to eliminate the nitrite influence in a simple but efficient method based on a detailed analysis of interference mechanism. High-performance liquid chromatography analysis revealed that under acidic condition, DPCI was oxidized by nitrite to other substrates, which could not react with Cr(VI). The final oxidation product of DPCI was further purified by thin-layer chromatography and identified as diaryl carbodiazone by Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (FTICR-MS) and nuclear magnetic resonance. Consequently, an improved method was proposed by simply adding sulfamic acid for eliminating the nitrite interference in Cr(VI) determination. The proposed method was successfully confirmed by the accurate recovery of Cr(VI) from spiked water samples and further proven with inductively coupled plasma-atomic emission spectroscopy, which demonstrated a great potential for determining Cr(VI) concentration in aqueous samples containing nitrite.


Chromium(III) and chromium(VI) release from leather during 8 months of simulated use

Yolanda S Hedberg, Carola Lidén
PMID: 27144948   DOI: 10.1111/cod.12581

Abstract

Chromium (Cr) release from Cr-tanned leather articles is a major cause of Cr contact dermatitis. It has been suggested that Cr(VI) release from leather is not necessarily an intrinsic property of the leather, but is strongly dependent on environmental conditions.
To test this hypothesis for long-term (8 months) simulated use.
The release of total Cr and Cr(VI) from Cr-tanned, unfinished leather was analysed in subsequent phosphate buffer (pH 8.0) immersions for a period of 7.5 months. The effect of combined ultraviolet treatment and alkaline solution (pH 12.1) was tested. Dry storage [20% relative humidity (RH)] was maintained between immersions. Atomic absorption spectroscopy, X-ray fluorescence and diphenylcarbazide tests were used.
Cr(VI) release was dependent on previous dry storage or alkaline treatment, but not on duration or number of previous immersions. Cr(III) release decreased with time. Fifty-two percent of the total Cr released during the last immersion period was Cr(VI). Cr(VI) release exceeded 9 mg/kg in all immersion periods except in the first 10-day immersion (2.6 mg/kg).
Cr(VI) release is primarily determined by environmental factors (RH prior to immersion, solution pH, and antioxidant content). The RH should be kept low prior to testing Cr(VI) release from leather.


Chromium(VI) release from leather and metals can be detected with a diphenylcarbazide spot test

David Bregnbak, Jeanne D Johansen, Morten S Jellesen, Claus Zachariae, Jacob P Thyssen
PMID: 25919302   DOI: 10.1111/cod.12406

Abstract

Along with chromium, nickel and cobalt are the clinically most important metal allergens. However, unlike for nickel and cobalt, there is no validated colorimetric spot test that detects chromium. Such a test could help both clinicians and their patients with chromium dermatitis to identify culprit exposures.
To evaluate the use of diphenylcarbazide (DPC) as a spot test reagent for the identification of chromium(VI) release.
A colorimetric chromium(VI) spot test based on DPC was prepared and used on different items from small market surveys.
The DPC spot test was able to identify chromium(VI) release at 0.5 ppm without interference from other pure metals, alloys, or leather. A market survey using the test showed no chromium(VI) release from work tools (0/100). However, chromium(VI) release from metal screws (7/60), one earring (1/50), leather shoes (4/100) and leather gloves (6/11) was observed. We found no false-positive test reactions. Confirmatory testing was performed with X-ray fluorescence (XRF) and spectrophotometrically on extraction fluids.
The use of DPC as a colorimetric spot test reagent appears to be a good and valid test method for detecting the release of chromium(VI) ions from leather and metal articles. The spot test has the potential to become a valuable screening tool.


FIA-coupled spectrophotometric method for determination of Cr (VI) traces in natural waters: application of in-line dissolution of 1,5-diphenylcarbazide after heat treatment and activated alumina as adsorbent for preconcentration

Diogenes Meneses, José Guimarães F Júnior, Paulo Cesar Costa de Oliveira
PMID: 30267160   DOI: 10.1007/s10661-018-6984-9

Abstract

This work proposes the quantification of Cr (VI) ions in natural waters in trace level, using activated alumina (Al
O
) as preconcentration support, controlled in-line dissolution of the solidified chromophore diphenylcarbazide after heat treatment and spectrophotometric detection. The manifold ensures high sensitivity of analytical response, good repeatability, and stability. In this work, optimization of experimental conditions of a flow injection system was chosen as the parameters for greater sensitivity and better selectivity. The selected optimized conditions were 0.30 mol L
for H
SO
concentration, system flow rate as 0.40 mL min
, sample injection volume of 192.50 μL, 2 min for preconcentration time, and 0.10 mol L
for eluent concentration. The analytical curves obtained for real sample analysis show linear range from 0.192 to 0.961 μM, linear correlation coefficient R = 0.9997 and LOD = 0.024 μM. The preconcentration factor of about four times was obtained through the passage of 800 μL of a standard solution containing 0.961 μM of Cr (VI) through mini-column of preconcentration followed by elution at 192.5 μL of NH
OH 0.1 mol L
solution. The solid chromogenic reagent presented high durability (weeks in daily use with mass of 0.0993 g) and good reproducibility in analytical signal. The reactivation of the mini-column of alumina should be executed after ten injections of eluent, using 800 μL of HCl 0.02 mol L
solution in flow through the same. Each cycle of injection and elution of the sample takes about 5 min on the proposed terms. Despite the length of each cycle still be high, low concentrations can be detected using a technique of relatively low cost. This is due in part, the association dissolution of the chromogenic reagent directly in the line and the preconcentration step. Another important factor is the economy of reagent chromogenic, low generation of reject contributing to better quality of the environment, and the high potential for applications to work in field.


Explore Compound Types